1-Methyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid
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Overview
Description
1-Methyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid is a derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities. This compound has garnered interest due to its potential neuroprotective and antidepressant-like effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid can be synthesized through various methods. One common approach involves the Pictet-Spengler reaction, where phenylethylamines react with aldehydes or α-keto acids . This reaction typically requires acidic conditions and elevated temperatures.
Industrial Production Methods: Industrial production of this compound often involves optimizing the Pictet-Spengler reaction for higher yields and purity. This may include the use of catalysts and controlled reaction environments to ensure consistency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride.
Substitution: Common substitution reactions include nucleophilic substitution, where halides or other leaving groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines or alcohols.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its role in neurotransmitter regulation and neuroprotection.
Medicine: Potential therapeutic agent for neurodegenerative diseases and depression.
Industry: Utilized in the synthesis of pharmaceuticals and other bioactive compounds
Mechanism of Action
The compound exerts its effects primarily through interactions with dopamine receptors and inhibition of monoamine oxidase (MAO) enzymes. It also exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress . These mechanisms contribute to its neuroprotective and antidepressant-like activities .
Comparison with Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: The parent compound, known for its neuroprotective properties.
1-Methyl-1,2,3,4-tetrahydroisoquinoline: A closely related compound with similar biological activities
Uniqueness: 1-Methyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid stands out due to its specific structural modifications, which enhance its pharmacological profile. Its carboxylic acid group provides additional sites for chemical modifications, potentially leading to the development of novel therapeutic agents .
Properties
Molecular Formula |
C11H13NO2 |
---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
1-methyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid |
InChI |
InChI=1S/C11H13NO2/c1-7-10-8(5-6-12-7)3-2-4-9(10)11(13)14/h2-4,7,12H,5-6H2,1H3,(H,13,14) |
InChI Key |
GVAAOBULEFOLBI-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=C(CCN1)C=CC=C2C(=O)O |
Origin of Product |
United States |
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